molecular formula C7H8N4 B1369207 3H-Imidazo[4,5-b]pyridine-2-methanamine CAS No. 828242-03-1

3H-Imidazo[4,5-b]pyridine-2-methanamine

Cat. No.: B1369207
CAS No.: 828242-03-1
M. Wt: 148.17 g/mol
InChI Key: XCTNDJAFNBCVOM-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-b]pyridine-2-methanamine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This structural arrangement is significant due to its resemblance to purines, which are essential components of nucleic acids. The compound has garnered interest for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology .

Mechanism of Action

Target of Action

The compound 3H-Imidazo[4,5-b]pyridine-2-methanamine is known to interact with various biological targets. The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .

Mode of Action

The this compound interacts with its targets, leading to various changes. For instance, the discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Biochemical Pathways

This compound has the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

The compound is known to be solid at room temperature , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its ability to interact with various targets and influence numerous cellular pathways . For instance, it has been found to effectively inhibit microtubule assembly formation in DU-145 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction of the compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .

Biochemical Analysis

Biochemical Properties

3H-Imidazo[4,5-b]pyridine-2-methanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) A receptor, enhancing the receptor’s response to GABA . Additionally, it can inhibit aromatase, an enzyme involved in estrogen biosynthesis, and proton pumps, which are essential for gastric acid secretion . These interactions highlight the compound’s potential in treating conditions like anxiety, hormone-dependent cancers, and gastric ulcers.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, which plays a pivotal role in inflammation and immune responses . Furthermore, it can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on target proteins, leading to enzyme inhibition or activation. For instance, its interaction with the GABA A receptor involves binding to an allosteric site, which enhances the receptor’s affinity for GABA . Additionally, the compound can inhibit the activity of enzymes like aromatase by binding to their active sites, thereby preventing substrate conversion . These molecular interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained modulation of cellular pathways, although the specific effects may depend on the experimental conditions and cell types used .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to exert therapeutic effects, such as reducing anxiety and inflammation . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . For example, the compound may be transported across cell membranes by solute carrier transporters, which play a role in its cellular accumulation and distribution . These interactions can affect the compound’s therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo[4,5-b]pyridine-2-methanamine typically involves the construction of the imidazole ring followed by the introduction of the methanamine group. One common method starts with the reaction of 2,3-diaminopyridine with formaldehyde under acidic conditions to form the imidazole ring. Subsequent alkylation with methylamine yields the target compound .

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. Catalysts such as palladium on carbon or Raney nickel are frequently used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 3H-Imidazo[4,5-b]pyridine-2-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3H-Imidazo[4,5-b]pyridine-2-methanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3H-Imidazo[4,5-b]pyridine-2-methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a GABA A receptor agonist sets it apart from other imidazopyridine derivatives .

Properties

IUPAC Name

1H-imidazo[4,5-b]pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-4-6-10-5-2-1-3-9-7(5)11-6/h1-3H,4,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTNDJAFNBCVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589934
Record name 1-(1H-Imidazo[4,5-b]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828242-03-1
Record name 3H-Imidazo[4,5-b]pyridine-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=828242-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Imidazo[4,5-b]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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